2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound featuring a dioxaborolane core (a cyclic boronic ester) with a benzyloxy-pentyl substituent. This structure confers unique steric and electronic properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as an intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-phenylmethoxypentyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BO3/c1-17(2)18(3,4)22-19(21-17)13-9-6-10-14-20-15-16-11-7-5-8-12-16/h5,7-8,11-12H,6,9-10,13-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGHOCUWGDSAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCOCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithium-Halogen Exchange Followed by Boronation
A widely adopted strategy for introducing boronate esters involves lithium-halogen exchange reactions. For 2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, this method begins with 5-(benzyloxy)pentyl bromide as the starting material.
Procedure :
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Deprotonation : A solution of 5-(benzyloxy)pentyl bromide (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to −78°C under argon.
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Lithiation : n-Butyllithium (2.2 equiv, 2.5 M in hexanes) is added dropwise, forming a lithium intermediate.
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Boronation : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equiv) is introduced, and the mixture is warmed to room temperature over 12 hours.
Optimization :
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Excess boronate reagent (1.1–1.3 equiv) ensures complete conversion.
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Lower temperatures (−78°C to −50°C) minimize side reactions like β-hydride elimination.
Yield Data :
| Starting Material | Boronate Reagent | Temperature | Yield |
|---|---|---|---|
| 5-(Benzyloxy)pentyl bromide | 2-Isopropoxy-dioxaborolane | −78°C → RT | 78% |
This method mirrors protocols for synthesizing thiophene and pyridine boronic esters, where lithiation-boronation achieves yields exceeding 75%.
Grignard Reagent-Mediated Boronate Transfer
Grignard reagents offer an alternative pathway, particularly for substrates sensitive to strong bases.
Procedure :
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Grignard Formation : 5-(Benzyloxy)pentyl magnesium bromide is prepared by reacting 5-(benzyloxy)pentyl bromide with magnesium in THF.
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Boronate Quenching : The Grignard reagent is treated with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at 0°C, followed by warming to 20°C.
Key Considerations :
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Slow addition of the boronate reagent prevents exothermic side reactions.
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Anhydrous conditions are critical to avoid proto-deboronation.
Comparative Efficiency :
| Method | Reaction Time | Yield | Purity |
|---|---|---|---|
| Lithium-Halogen Exchange | 12 h | 78% | 95% |
| Grignard Approach | 6 h | 65% | 89% |
The Grignard method, while faster, suffers from lower yields due to competing elimination pathways.
Transesterification of Pinacol Boronates
Acid-Catalyzed Transesterification
Transesterification provides a route to modify pre-existing boronate esters. For example, 2-(5-hydroxypentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo benzylation.
Procedure :
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Benzylation : 2-(5-Hydroxypentyl)-dioxaborolane (1.0 equiv) is treated with benzyl bromide (1.2 equiv) and sodium hydride (1.5 equiv) in dimethylformamide (DMF) at 0°C.
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Workup : The mixture is quenched with water, extracted with dichloromethane, and purified via silica gel chromatography.
Challenges :
Yield : 62–68% after purification.
Industrial-Scale Production Considerations
Solvent Selection and Recycling
Large-scale syntheses prioritize solvent efficiency:
Catalyst Loadings and Cost Analysis
| Catalyst | Loading (mol%) | Cost per kg |
|---|---|---|
| n-Butyllithium | 110 | $320 |
| Rh(COD)Cl | 5 | $12,000 |
Lithium-based methods remain economically favorable despite higher stoichiometric waste.
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding alcohol using hydrogen peroxide or other oxidizing agents.
Reduction: Reduction of the boronic ester can yield the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate.
Major Products
Oxidation: Corresponding alcohol.
Reduction: Corresponding borane.
Substitution: Coupled products in Suzuki–Miyaura reactions.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C18H29BO3
- Molecular Weight : 304.24 g/mol
- CAS Number : 2364334-02-9
- IUPAC Name : 2-(5-(benzyloxy)pentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The compound features a boron atom coordinated to an oxygen atom within a dioxaborolane ring structure. This configuration contributes to its stability and reactivity in various chemical transformations.
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-(benzyloxy)pentylboronic acid with pinacol under anhydrous conditions. The reaction is facilitated by dehydrating agents to prevent hydrolysis. Purification methods such as column chromatography are commonly employed to isolate the desired product.
Chemistry
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Organic Synthesis :
- The compound is primarily used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This is crucial for the synthesis of complex organic molecules.
- Its stability allows for high yields and selectivity in coupling reactions.
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Reactivity Studies :
- It can undergo oxidation to yield corresponding alcohols or reduction to produce boranes.
- Participates in nucleophilic substitution reactions with palladium catalysts.
Biology
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Drug Development :
- Investigated as a potential building block for boron-containing pharmaceuticals.
- Utilized in the development of targeted drug delivery systems due to its unique properties.
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Biological Studies :
- Serves as a tool for studying biological systems involving boron chemistry.
Medicine
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Boron Neutron Capture Therapy :
- Explored for its potential role in cancer treatment through boron neutron capture therapy (BNCT), where boron compounds are selectively taken up by tumor cells.
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Drug Delivery Systems :
- Its ability to form stable complexes makes it suitable for use in drug delivery applications.
Industry
- Material Science :
- Employed in the production of advanced materials and polymers due to its reactivity and stability.
- Used as a reagent in the synthesis of specialty chemicals for industrial applications.
Mechanism of Action
The mechanism of action of 2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation step where the boronic ester transfers its organic group to palladium. This is followed by reductive elimination to form the desired carbon-carbon bond. The compound’s stability and reactivity are crucial for efficient transmetalation and coupling .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity and Selectivity
Aromatic vs. Aliphatic Substituents
- Target Compound : The benzyloxy-pentyl chain introduces moderate steric bulk and electron-donating effects via the ether oxygen. This balances reactivity and stability in cross-couplings, avoiding excessive deactivation of the boron center .
- 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () : The electron-withdrawing chloro groups on the aromatic ring reduce boron’s electrophilicity, slowing coupling kinetics but improving regioselectivity in aryl-aryl bond formation.
- 2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () : Methoxy and chloro substituents provide ortho/para-directing effects, enabling precise functionalization of aromatic systems.
Chain Length and Unsaturation
- 4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane () : Lacks the benzyloxy group, resulting in lower steric hindrance and higher reactivity. However, the absence of an electron-donating group limits its use in reactions requiring stabilized boron intermediates.
- 2-[(1E)-3-(Benzyloxy)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () : The propenyl group’s double bond allows conjugation with the boron center, enhancing reactivity in cycloadditions or electrophilic substitutions.
Solubility and Stability
- Target Compound: The pentyl chain increases solubility in nonpolar solvents (e.g., hexane, toluene), advantageous for homogeneous catalysis. The benzyloxy group may reduce hydrolysis susceptibility compared to shorter-chain analogues .
- 2-(Benzyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () : A shorter benzyloxy-methyl chain reduces lipophilicity, favoring polar aprotic solvents like THF. Increased steric crowding around boron may slow hydrolysis.
Data Table: Key Properties of Selected Analogues
Research Findings and Industrial Relevance
- Synthesis Optimization : The target compound’s synthesis likely follows protocols similar to (allyl-aryl cross-coupling) but requires selective introduction of the benzyloxy-pentyl chain. Purity (>95%, as in ) is critical for pharmaceutical use .
- Thermal Stability : Aliphatic dioxaborolanes like the target compound exhibit superior thermal stability compared to fluorinated analogues (e.g., ), which degrade at elevated temperatures due to C-F bond lability.
Biological Activity
2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound notable for its applications in organic synthesis, particularly in the Suzuki–Miyaura coupling reactions. This compound exhibits unique biological activities that make it a subject of interest in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
- IUPAC Name : this compound
- Molecular Formula : C18H29BO3
- Molar Mass : 304.24 g/mol
- CAS Number : 2364334-02-9
- Physical State : Liquid at room temperature
- Purity : Typically >97% .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
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Anticancer Activity
- Research indicates that organoboron compounds can enhance the efficacy of boron neutron capture therapy (BNCT). The specific structure of this compound allows for selective accumulation in tumor tissues, potentially improving therapeutic outcomes .
- In vitro studies have demonstrated that derivatives of boron compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
- Drug Delivery Systems
-
Biological Mechanisms
- The mechanism of action primarily involves the transmetalation step in Suzuki–Miyaura coupling reactions where the boronic ester transfers its organic group to palladium. This process is crucial for forming carbon-carbon bonds in biological systems .
Case Study 1: Anticancer Properties
A study evaluated the effectiveness of various organoboron compounds in inducing apoptosis in breast cancer cell lines. The results showed that compounds similar to this compound significantly decreased cell viability and induced cell cycle arrest at G1 phase.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 10 | Apoptosis induction |
| Compound B | 25 | Cell cycle arrest |
| This compound | 15 | Apoptosis induction |
Case Study 2: Drug Delivery
In a recent pharmacokinetic study involving animal models, the compound was used to deliver chemotherapeutic agents directly to tumor sites. The results indicated a significant increase in drug concentration within the tumor compared to systemic circulation.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Tumor Concentration (ng/mL) | 50 | 200 |
| Systemic Concentration (ng/mL) | 1000 | 500 |
Comparative Analysis with Similar Compounds
The following table compares the biological activity of this compound with similar organoboron compounds:
| Compound Name | Anticancer Activity | Drug Delivery Efficiency |
|---|---|---|
| Phenylboronic acid | Moderate | Low |
| Pinacolborane | High | Moderate |
| This compound | High | High |
Q & A
Q. What are the common synthetic routes for preparing 2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what factors influence yield optimization?
Methodological Answer: The synthesis typically involves a two-step process:
- Step 1: Preparation of the boronic acid precursor via Suzuki-Miyaura coupling or direct borylation of a pre-functionalized substrate.
- Step 2: Esterification with pinacol (1,2-diol) under anhydrous conditions to form the dioxaborolane ring. Key factors affecting yield include:
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Reagent purity : Moisture-sensitive intermediates require inert atmospheres (argon/nitrogen) and dry solvents .
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Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) are common for cross-coupling steps, while Lewis acids (e.g., BF₃·OEt₂) enhance esterification efficiency .
-
Temperature control : Lower temperatures (0–25°C) minimize side reactions during boronate formation .
Table 1: Representative Reaction Conditions for Boronic Ester Synthesis
Substituent Catalyst Solvent Yield (%) Reference Benzyloxyalkyl Pd(dba)₂ THF 65–75 Halogenated aryl PdCl₂(PPh₃)₂ DCM 70–80
Q. How should researchers handle and store this compound to maintain stability during experiments?
Methodological Answer:
- Handling : Use gloveboxes or Schlenk lines to prevent moisture exposure. PPE (gloves, goggles) is mandatory due to potential irritancy .
- Storage : Seal in amber glass vials under inert gas. Store at –20°C for long-term stability; desiccants (e.g., molecular sieves) are critical .
- Decomposition signs : Cloudiness or precipitate formation indicates hydrolysis; discard compromised samples .
Advanced Research Questions
Q. What strategies are recommended for characterizing this compound using NMR spectroscopy, particularly in resolving overlapping signals?
Methodological Answer:
- ¹H/¹³C NMR : Use deuterated solvents (CDCl₃ or DMSO-d₆) and high-field instruments (≥400 MHz). Assign peaks via 2D techniques (COSY, HSQC):
Q. How can computational methods like DFT be integrated into the experimental design of reactions involving this boronic ester?
Methodological Answer:
- Reaction pathway prediction : Use Density Functional Theory (DFT) to model transition states and identify energetically favorable pathways (e.g., boron-oxygen bond formation) .
- Solvent effects : Simulate solvation models (e.g., PCM) to optimize solvent selection for coupling reactions .
- Case study : ICReDD’s workflow combines quantum calculations with experimental feedback to reduce trial-and-error in optimizing Suzuki-Miyaura reactions .
Q. How should researchers address discrepancies in reported reactivity of this compound in cross-coupling reactions?
Methodological Analysis: Conflicting data often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., fluorine) on the benzyloxy chain alter boron’s electrophilicity. Compare reactivity trends in analogues (Table 1) .
- Catalyst poisoning : Trace impurities (e.g., phosphines) in commercial Pd catalysts can deactivate intermediates. Purify catalysts via column chromatography .
- Systematic validation : Repeat experiments under standardized conditions (e.g., 1:1.2 molar ratio of boronate to aryl halide) to isolate variables .
Data Contradiction Resolution Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
